MFCD18316538
Description
Such compounds are frequently utilized in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity. Key inferred properties (modeled after similar compounds) include:
- Molecular formula: Likely C₆H₃Cl₂N₃ or C₆H₅BBrClO₂ (based on structural analogs in and ).
- Molecular weight: ~188–235 g/mol.
- Bioactivity: Potential CYP enzyme inhibition or P-gp substrate behavior, depending on substituents .
- Synthetic route: Likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in related compounds .
Properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXPUGWSJVBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)NC2=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Hydrolysis: Amides or carboxylic acids.
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally and functionally similar compounds are selected for comparison based on similarity scores and shared applications (Table 1):
Table 1: Key Properties of MFCD18316538 and Analogs
Structural and Functional Differences
Core Scaffold :
- This compound (modeled) and 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine share a nitrogen-rich heterocyclic core, but the latter’s isopropyl group enhances lipophilicity (Log S = -3.12 vs. -2.99), reducing aqueous solubility .
- (3-Bromo-5-chlorophenyl)boronic acid diverges with a boronic acid group, enabling Suzuki-Miyaura coupling applications but increasing molecular weight (235.27 g/mol) .
Substituent Effects :
- The trifluoromethyl groups in 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one drastically lower solubility (Log S = -4.01) and increase metabolic stability due to fluorine’s electronegativity .
Pharmacokinetic Behavior :
- BBB permeability is retained in this compound and (3-Bromo-5-chlorophenyl)boronic acid due to moderate TPSA (<50 Ų), whereas bulkier analogs like 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine (TPSA = 48.98 Ų) show restricted CNS penetration .
Biological Activity
Overview of MFCD18316538
This compound, also known as 2-(2-Chloropyrimidin-4-yl)acetonitrile, is a chemical compound characterized by the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities were reported to be between 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonnei | 25 |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The presence of the chloropyrimidine moiety suggests that it may interact with various enzymes, potentially modulating their activity through competitive inhibition mechanisms. This property positions it as a candidate for drug development targeting specific enzymatic pathways involved in disease processes.
The biological activity of this compound can be attributed to its structural features, particularly the chloropyrimidine group which facilitates binding to target enzymes or receptors. The mechanism involves:
- Binding Interactions : The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its affinity for biological targets.
- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, this compound can alter their functional states, leading to inhibition or activation depending on the context of the interaction.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study conducted on extracts from Combretum erythrophyllum demonstrated that compounds related to this compound showed significant antibacterial properties. The study utilized bioassay-guided fractionation to isolate flavonoids with similar structural characteristics, confirming the potential of pyrimidine derivatives in antimicrobial applications . -
Enzyme Inhibition Studies :
In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest it may inhibit acetylcholinesterase, an enzyme critical in neurotransmitter regulation, making it a candidate for further exploration in neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
